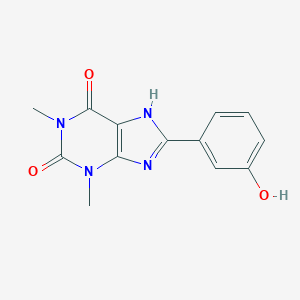
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate, also known as Methylene Blue, is a synthetic dye that has been used for over a century as a dye for textiles, as well as in medical and scientific research. In recent years, Methylene Blue has gained attention for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用機序
The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is complex and not fully understood. It is thought to work by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. This compound Blue also has the ability to act as an electron acceptor, which can help to restore the function of mitochondria, the energy-producing organelles in cells.
Biochemical and Physiological Effects:
This compound Blue has been shown to have a variety of biochemical and physiological effects. It can increase the production of ATP, the energy currency of cells, and improve mitochondrial function. It can also improve the function of the electron transport chain, which is involved in the production of ATP. This compound Blue has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. It can also improve blood flow and oxygen delivery to tissues.
実験室実験の利点と制限
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. This compound Blue can be toxic at high concentrations, and its effects can be dose-dependent. It can also interfere with certain assays and experimental procedures.
将来の方向性
There are several future directions for the study of 3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue. One area of research is the development of new formulations of this compound Blue that can improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound Blue in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the use of this compound Blue in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for cancer research.
In conclusion, this compound Blue is a synthetic dye that has gained attention for its potential therapeutic applications in a variety of diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of this compound Blue, and it is an area of active research in medical and scientific communities.
合成法
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue is synthesized by the reduction of N,N,N',N'-tetramethyl-p-phenylenediamine with sodium dithionite in the presence of sodium hydroxide. The resulting product is then oxidized with air to form this compound Blue.
科学的研究の応用
3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-9-ium-8-yl)phenolate Blue has been extensively studied for its potential therapeutic applications in a variety of diseases. In Alzheimer's disease, this compound Blue has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, this compound Blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound Blue has been shown to induce cancer cell death and inhibit tumor growth.
特性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
8-(3-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-4-3-5-8(18)6-7/h3-6,18H,1-2H3,(H,14,15) |
InChIキー |
UZPPSCQEEUUJSB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
